molecular formula C18H19N5O2 B2635685 1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895008-53-4

1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2635685
CAS RN: 895008-53-4
M. Wt: 337.383
InChI Key: SHEWRARMBNWORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising anticancer and anti-inflammatory applications. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been evaluated for their cytotoxic activities against cancer cell lines, including HCT-116 and MCF-7, and for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These studies highlight the potential of such compounds as therapeutic agents in cancer and inflammation treatment, demonstrating significant biological activities linked to their chemical structures (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of application for pyrazolo[3,4-d]pyrimidine derivatives is in the development of new antimicrobial agents. Research has shown that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for treating microbial infections. These findings are crucial, considering the growing concern over antimicrobial resistance and the need for new effective treatments (Khobragade et al., 2010).

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated for their enzyme inhibition properties, particularly targeting enzymes implicated in disease pathogenesis. This research area explores the therapeutic potential of these compounds in managing diseases through the modulation of specific enzyme activities, offering a strategic approach to drug development (Abdellatif et al., 2014).

Neuroprotective Effects

The synthesis and biological evaluation of novel derivatives have extended to exploring their neuroprotective effects. Compounds designed to cross the blood-brain barrier and selectively inhibit brain enzymes have shown potential in treating cognitive disorders. This research underscores the importance of structural design in developing drugs that can effectively target the central nervous system (Verhoest et al., 2012).

properties

IUPAC Name

1-(2-methylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-6-2-3-7-15(13)23-17-14(10-20-23)18(25)22(12-19-17)11-16(24)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEWRARMBNWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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